

# (E/Z)-Fluoxastrobin-d4(Mixture) certificate of analysis

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## *Compound of Interest*

Compound Name: (E/Z)-Fluoxastrobin-d4(Mixture)

Cat. No.: B1146875

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## Technical Guide: (E/Z)-Fluoxastrobin-d4 (Mixture)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of (E/Z)-Fluoxastrobin-d4 (Mixture), a deuterated internal standard crucial for the accurate quantification of Fluoxastrobin isomers in various matrices. The information presented is synthesized from publicly available analytical methods and product specifications, reflecting the data and protocols typically found in a Certificate of Analysis.

## Analyte Information

Parameter	Description
Chemical Name	(E/Z)-INVALID-LINK--methanone O-Methyloxime
Synonyms	(E/Z)-HEC 5725-d4
CAS Number	1287192-28-2 <a href="#">[1]</a>
Molecular Formula	C <sub>21</sub> H <sub>12</sub> D <sub>4</sub> ClFN <sub>4</sub> O <sub>5</sub> <a href="#">[1]</a>
Molecular Weight	462.85 g/mol <a href="#">[2]</a>
Structure (E-isomer)	
Applications	Labeled Fluoxastrobin, used as an internal standard in analytical chemistry. <a href="#">[1]</a>

## Analytical Specifications

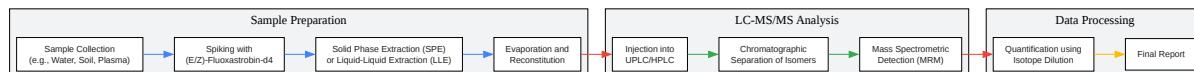
The following table summarizes the typical quality control specifications for (E/Z)-Fluoxastrobin-d4 (Mixture) used as an analytical standard.

Test	Specification	Method
Purity	≥98.0%	HPLC, LC-MS/MS
Isotopic Enrichment	≥99% Deuterium	Mass Spectrometry
E/Z Isomer Ratio	Report Value	HPLC, GC-MS, NMR <a href="#">[3]</a>
Identity	Conforms to structure	<sup>1</sup> H-NMR, Mass Spectrometry, FTIR <a href="#">[3]</a>
Appearance	White to off-white solid	Visual Inspection

## Quantitative Analysis Workflow

The accurate quantification of Fluoxastrobin in environmental or biological samples necessitates the use of a stable isotope-labeled internal standard like (E/Z)-Fluoxastrobin-d4.

The following diagram illustrates a typical analytical workflow using isotope dilution mass spectrometry.



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Caption: Workflow for the quantitative analysis of Fluoxastrobin using (E/Z)-Fluoxastrobin-d4 as an internal standard.

## Experimental Protocols

### Sample Preparation for Water Analysis

This protocol is based on established environmental chemistry methods for the analysis of Fluoxastrobin and its degradates in water.[\[4\]](#)[\[5\]](#)

- Sample Collection: Collect  $50 \pm 0.05$  g of the water sample into a suitable container.
- Fortification (for QC samples): For recovery samples, spike the sample with a known concentration of a certified Fluoxastrobin standard solution.
- Internal Standard Spiking: Add a known amount of (E/Z)-Fluoxastrobin-d4 (Mixture) solution to all samples, blanks, and calibration standards.
- Mixing: Cap the container and mix thoroughly.
- Aliquoting: An aliquot of the sample is then transferred to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following provides a general framework for the instrumental analysis. Specific parameters may vary based on the instrumentation used.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[4]
- Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Fluoxastrobin isomers.[4]
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.[4]
- Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for both the native Fluoxastrobin and the deuterated internal standard are monitored.

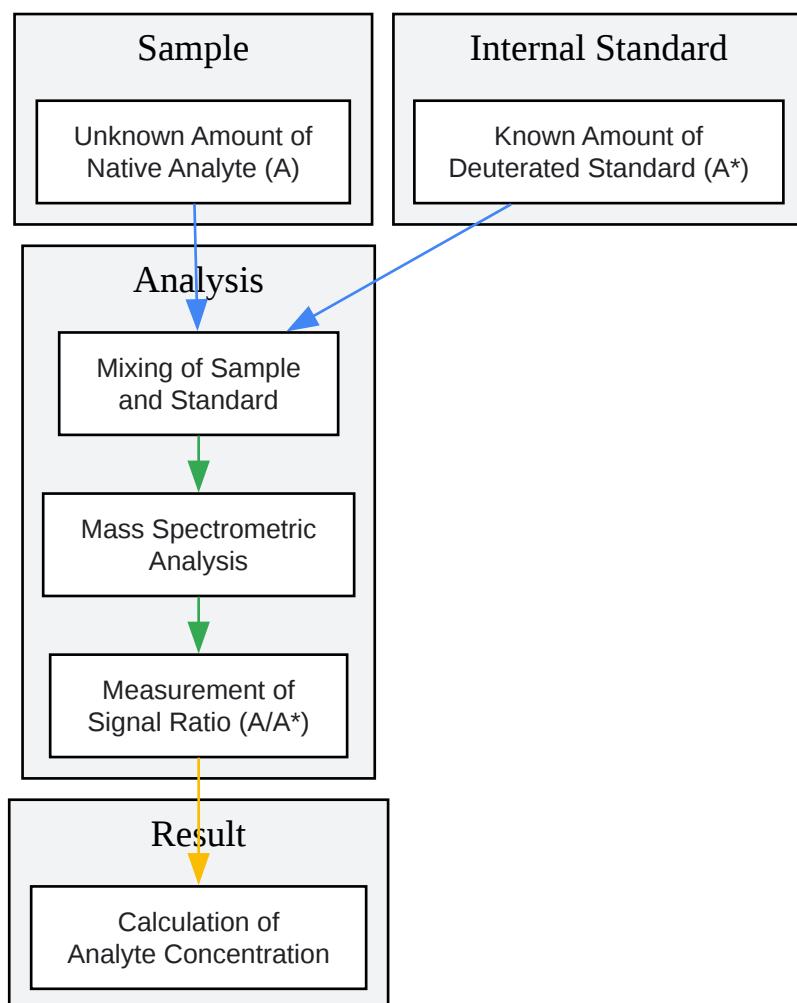
## Method Validation Data

The following data represents typical performance characteristics of an analytical method using (E/Z)-Fluoxastrobin-d4 for the quantification of Fluoxastrobin in water.

Parameter	Result
Limit of Quantification (LOQ)	0.05 ng/g[4]
Method Detection Limit (MDL)	0.0043 - 0.0070 ng/g[5]
Recovery Rates (Fluoxastrobin)	80.3% - 101.4%[3]
Recovery Rates (Z-isomer)	80.2% - 105.0%[3]
Relative Standard Deviation (RSD)	< 18.1%[3]

## Role of Deuterated Standard in Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is critical for accurate quantification in complex matrices. The following diagram outlines the principle of isotope dilution mass spectrometry.

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Caption: Principle of Isotope Dilution Mass Spectrometry.

The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that they behave similarly during sample preparation and analysis.<sup>[3]</sup> This co-elution and co-ionization allow for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.<sup>[3]</sup>

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Fluoxastrobin-d4 | CAS 1246833-67-9 | LGC Standards [lgcstandards.com]
- 3. (E/Z)-Fluoxastrobin-d4(Mixture) | 1287192-28-2 | Benchchem [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
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